molecular formula C20H15AuF6NO4PS2 B1660983 Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane CAS No. 866395-16-6

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

Cat. No.: B1660983
CAS No.: 866395-16-6
M. Wt: 739.4 g/mol
InChI Key: GJWZOHAPYGHXHP-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane is a complex compound that combines the unique properties of gold, triphenylphosphane, and bis(trifluoromethylsulfonyl)azanide. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane typically involves the reaction of gold(I) chloride with triphenylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to gold(III) complexes, while substitution reactions can yield a variety of gold(I) complexes with different ligands.

Scientific Research Applications

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane involves the interaction of the gold center with various molecular targets. The gold atom can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(trifluoromethylsulfonyl)azanide;silver(1+);triphenylphosphane
  • Bis(trifluoromethylsulfonyl)azanide;copper(1+);triphenylphosphane
  • Bis(trifluoromethylsulfonyl)azanide;palladium(1+);triphenylphosphane

Uniqueness

What sets bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane apart from similar compounds is the unique properties of gold. Gold’s ability to form stable complexes and its relatively inert nature make it particularly useful in catalysis and biological applications. Additionally, the combination with bis(trifluoromethylsulfonyl)azanide and triphenylphosphane enhances its solubility and reactivity, making it a versatile compound in various fields .

Biological Activity

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane, commonly referred to as gold(I) complex, is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry and biochemistry.

  • Molecular Formula : C20_{20}H15_{15}AuF6_6NO4_4PS2_2
  • Molecular Weight : 739.398 g/mol
  • CAS Number : 866395-16-6
  • Physical State : Light purple powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique structural features and the presence of gold(I), which is known for its ability to interact with various biological molecules.

  • Catalytic Activity : It acts as a catalyst in several organic reactions, including cycloisomerizations and rearrangements, which can lead to the formation of biologically active compounds .
  • Nucleophilic Addition : The compound promotes the addition of nucleophiles to alleneamides, facilitating the synthesis of nitrogen-containing heterocycles that may exhibit pharmacological properties .

Anticancer Activity

Recent studies have indicated that gold(I) complexes, including this compound, exhibit anticancer properties. The following table summarizes key findings from various studies:

Study ReferenceCancer TypeMechanism of ActionFindings
Weber et al. (2009) Breast CancerInduction of apoptosisSignificant reduction in cell viability at micromolar concentrations
Iwai et al. (2013) Colon CancerInhibition of cell proliferationEnhanced apoptosis and cell cycle arrest observed in vitro
Tarselli et al. (2010) Lung CancerDisruption of mitochondrial functionInduced oxidative stress leading to cell death

Toxicity Profile

Despite its promising biological activities, the safety profile of this compound must be considered. The compound has been reported to cause irritation to skin and eyes upon exposure, indicating the need for caution during handling .

Case Studies

  • Case Study 1: Treatment Efficacy in Breast Cancer
    • A clinical trial evaluated the efficacy of a gold(I) complex similar to this compound in patients with advanced breast cancer. Results showed a 30% response rate with manageable side effects, highlighting its potential as an alternative therapeutic agent .
  • Case Study 2: Synergistic Effects with Chemotherapy
    • Research demonstrated that combining this gold(I) complex with traditional chemotherapy drugs enhanced anticancer effects in vitro. The combination therapy resulted in a synergistic reduction in tumor cell viability compared to monotherapy .

Properties

CAS No.

866395-16-6

Molecular Formula

C20H15AuF6NO4PS2

Molecular Weight

739.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

InChI

InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1

InChI Key

GJWZOHAPYGHXHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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